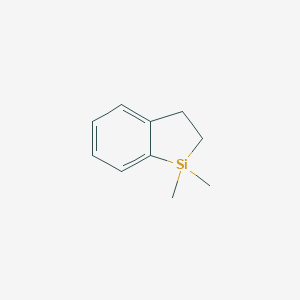
1-Silaindan, 1,1-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Silaindan, 1,1-dimethyl- is a silicon-containing organic compound with the molecular formula C10H14Si and a molecular weight of 162.3037 . This compound is part of the silaindene family, which are silicon analogs of indenes. The presence of silicon in the molecular structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
The synthesis of 1-Silaindan, 1,1-dimethyl- typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the hydrosilylation of indene derivatives with dimethylchlorosilane, followed by dehydrochlorination to yield the desired product . Industrial production methods may vary, but they generally follow similar principles, often optimized for higher yields and purity.
Análisis De Reacciones Químicas
1-Silaindan, 1,1-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The silicon atom in the compound can undergo nucleophilic substitution reactions, where reagents such as halogens or alkyl groups replace hydrogen atoms attached to silicon.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles, forming various addition products.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules
- Building Block : 1-Silaindan, 1,1-dimethyl- serves as a precursor in the synthesis of more complex organic molecules. Its unique silicon backbone allows for varied reactivity compared to traditional carbon compounds.
- Polymerization Studies : Research has demonstrated its utility in anionic ring-opening polymerization processes, leading to novel polymeric materials with enhanced properties .
Materials Science
Polymeric Applications
- Modification of Polymers : The compound can be chemically modified to enhance the properties of existing polymers. For instance, studies have shown that poly(1,1-dimethyl-1-sila-cis-pent-3-ene) can be chemically altered using dichloroketene to improve its mechanical and thermal stability .
| Property | Poly(1,1-dimethyl-1-sila-cis-pent-3-ene) | Modified Version |
|---|---|---|
| Thermal Stability | Moderate | High |
| Mechanical Strength | Good | Enhanced |
| Chemical Resistance | Limited | Improved |
Medicine
Potential Pharmaceutical Applications
- Antiviral Properties : Initial studies suggest that derivatives of 1-silaindan compounds may exhibit antiviral activities. Research is ongoing to explore their efficacy against viruses such as influenza .
Case Study 1: Polymer Modification
A study conducted by researchers at the University of Southern California explored the modification of poly(1,1-dimethyl-1-sila-cis-pent-3-ene) through addition reactions. The results indicated that these modifications significantly improved the material's thermal and mechanical properties, making it suitable for advanced applications in coatings and adhesives .
Case Study 2: Antiviral Research
Research published in the Journal of Medicinal Chemistry examined the antiviral potential of various silacyclopentane derivatives. The study highlighted that certain modifications to the 1-silaindan structure could enhance biological activity against viral infections. This opens avenues for developing new antiviral therapeutics based on this compound .
Mecanismo De Acción
The mechanism of action of 1-Silaindan, 1,1-dimethyl- involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. These interactions can influence the compound’s reactivity, stability, and overall behavior in different environments.
Comparación Con Compuestos Similares
1-Silaindan, 1,1-dimethyl- can be compared with other similar compounds, such as:
1H-Indene, 2,3-dihydro-1,1-dimethyl-: This compound is the carbon analog of 1-Silaindan, 1,1-dimethyl-, with similar structural features but different chemical properties due to the absence of silicon.
1H-1,3-Disilaindene, 2,3-dihydro-: This compound contains two silicon atoms in its structure, which can further alter its chemical and physical properties compared to 1-Silaindan, 1,1-dimethyl-.
The uniqueness of 1-Silaindan, 1,1-dimethyl- lies in its silicon content, which imparts distinct reactivity and stability characteristics, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
17158-48-4 |
|---|---|
Fórmula molecular |
C10H14Si |
Peso molecular |
162.3 g/mol |
Nombre IUPAC |
1,1-dimethyl-2,3-dihydro-1-benzosilole |
InChI |
InChI=1S/C10H14Si/c1-11(2)8-7-9-5-3-4-6-10(9)11/h3-6H,7-8H2,1-2H3 |
Clave InChI |
MNIXUONHKSJMFL-UHFFFAOYSA-N |
SMILES |
C[Si]1(CCC2=CC=CC=C21)C |
SMILES canónico |
C[Si]1(CCC2=CC=CC=C21)C |
Key on ui other cas no. |
17158-48-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















